

Physicochemical properties of 3,5-Dibromo-4-chlorophenol

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Compound of Interest

Compound Name: **3,5-Dibromo-4-chlorophenol**

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An In-Depth Technical Guide to the Physicochemical Properties of **3,5-Dibromo-4-chlorophenol**

Introduction

3,5-Dibromo-4-chlorophenol is a halogenated aromatic compound belonging to the phenol family. As with many polyhalogenated phenols, its properties are of significant interest to researchers in environmental science, toxicology, and drug development. The precise arrangement and nature of the halogen substituents (two bromine atoms, one chlorine atom) on the phenol ring impart distinct chemical characteristics that influence its reactivity, biological activity, and environmental fate. This guide provides a comprehensive overview of the core physicochemical properties of **3,5-Dibromo-4-chlorophenol**, offering both established data and detailed, field-proven protocols for their experimental determination. The methodologies described are designed to be self-validating, ensuring the generation of robust and reliable data for advanced research applications.

Chemical Identity and Structure

A clear understanding of the compound's identity is the foundation of all subsequent analysis.

- IUPAC Name: **3,5-dibromo-4-chlorophenol**[\[1\]](#)
- CAS Number: 74104-19-1[\[2\]](#)[\[3\]](#)

- Molecular Formula: C₆H₃Br₂ClO[[1](#)][[3](#)]
- Molecular Weight: 286.35 g/mol [[1](#)][[2](#)]
- Canonical SMILES: C1=C(C=C(C(=C1Br)Cl)Br)O[[1](#)]
- Physical Form: Reported as a solid or colorless crystals.[[2](#)][[4](#)]

Physicochemical Properties Summary

The following table summarizes the key physicochemical properties of **3,5-Dibromo-4-chlorophenol**. Where experimental data is not publicly available, computed values or properties of structurally similar compounds are provided for context.

Property	Value / Expected Value	Source / Rationale
Melting Point	121 °C	Experimental[4]
Boiling Point	Data not available	High molecular weight suggests decomposition may occur at atmospheric pressure. Vacuum distillation would be required.
Water Solubility	Low	Expected based on the hydrophobic nature of the polyhalogenated aromatic ring. Structurally similar compounds exhibit poor water solubility.[5]
Organic Solvent Solubility	Moderate to High	Expected to be soluble in solvents like ethanol, acetone, and dichloromethane.[5]
Acidity (pKa)	Data not available	Expected to be a stronger acid than phenol ($pK_a \approx 10$) due to the inductive electron-withdrawing effects of the three halogen atoms.
LogP (Octanol-Water Partition Coefficient)	3.6	Computed value, indicating significant hydrophobicity.[1]

Experimental Determination of Physicochemical Properties

The following sections provide detailed protocols for the experimental characterization of **3,5-Dibromo-4-chlorophenol**.

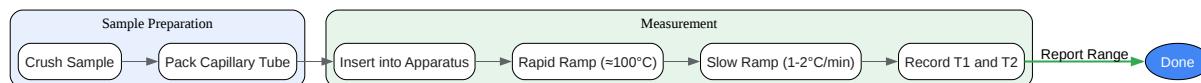
Melting Point Determination

Causality: The melting point is a critical indicator of a substance's purity. A sharp, well-defined melting point range (typically $<1^{\circ}\text{C}$) suggests a high degree of purity. Impurities depress and

broaden the melting point range. This protocol uses a standard digital melting point apparatus, which offers precise temperature control and observation.

Experimental Protocol:

- Ensure the melting point apparatus is calibrated using certified standards (e.g., benzophenone, caffeine).
- Finely crush a small sample of **3,5-Dibromo-4-chlorophenol** into a powder.
- Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube into the sample holder of the apparatus.
- Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point of 121 °C.[4]
- Once the temperature is within 15-20 °C of the target, reset the apparatus and begin a new measurement with a slow ramp rate (1-2 °C/min) to ensure thermal equilibrium.
- Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2).
- The melting point range is reported as $T_1 - T_2$.
- Perform the measurement in triplicate to ensure reproducibility.



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Caption: Workflow for Melting Point Determination.

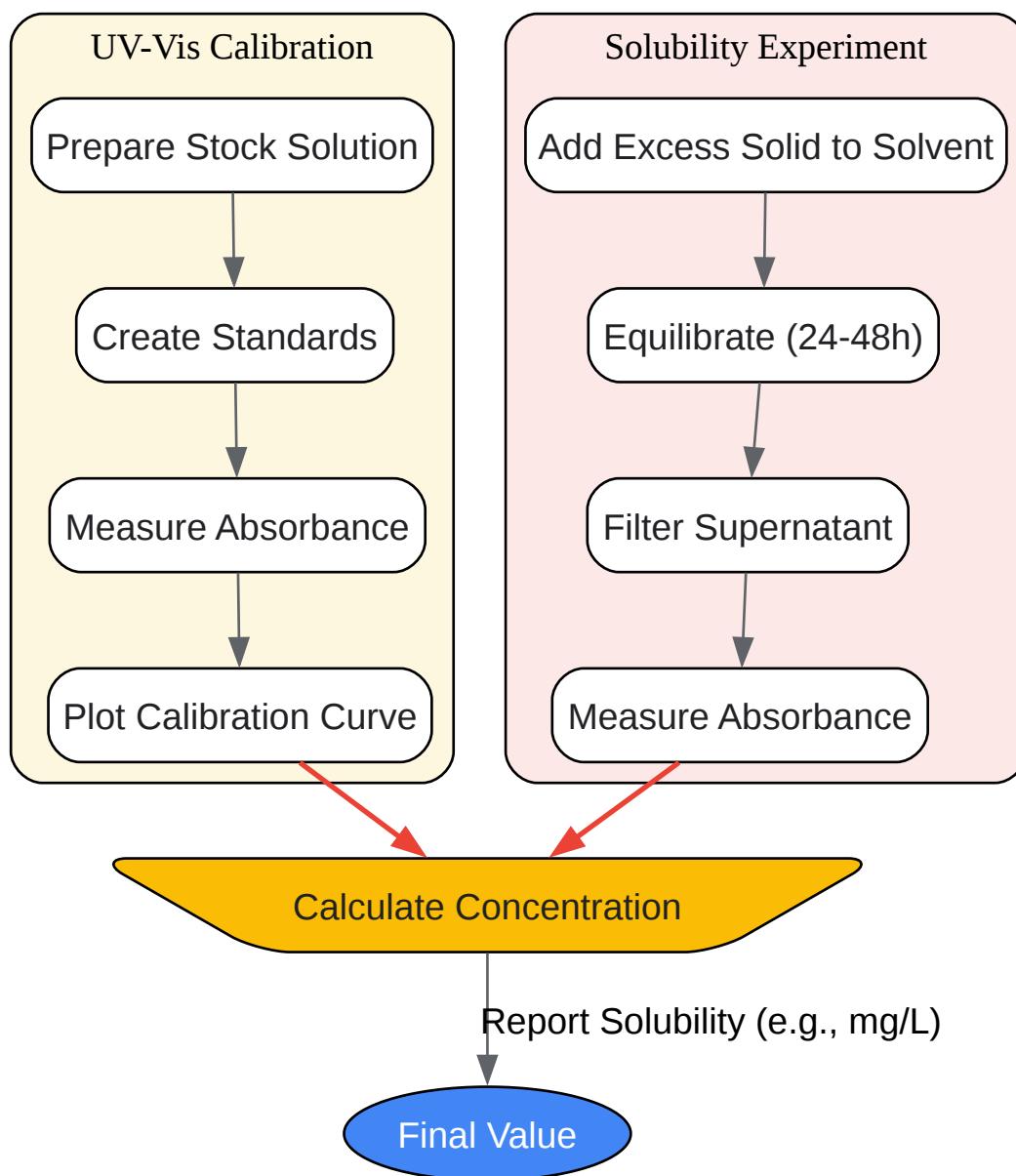
Solubility Profile Determination (Shake-Flask Method)

Causality: Quantifying solubility is essential for applications ranging from formulation development to environmental risk assessment. The shake-flask method is a gold-standard technique for determining the saturation solubility of a compound in a given solvent. It relies on allowing a suspension of the compound to reach thermodynamic equilibrium, after which the concentration of the dissolved solute is measured. UV-Vis spectroscopy is a suitable quantification method here due to the chromophoric nature of the phenol ring.

Experimental Protocol:

- Calibration Curve:
 - Prepare a stock solution of **3,5-Dibromo-4-chlorophenol** of known concentration (e.g., 100 µg/mL) in a suitable organic solvent (e.g., methanol).
 - Perform serial dilutions to create a set of standards (e.g., 1, 2, 5, 10, 20 µg/mL).
 - Measure the absorbance of each standard at the compound's λ_{max} (determined via a preliminary UV scan, expected around 280-290 nm).
 - Plot absorbance vs. concentration to generate a linear calibration curve ($R^2 > 0.99$).
- Equilibration:
 - Add an excess amount of solid **3,5-Dibromo-4-chlorophenol** to several vials containing the desired solvent (e.g., deionized water, ethanol). The excess solid is crucial to ensure saturation is reached.
 - Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C).
 - Agitate the vials for a sufficient period (24-48 hours) to ensure equilibrium is achieved.
- Quantification:
 - After equilibration, allow the vials to stand undisturbed for several hours to let the undissolved solid settle.

- Carefully withdraw a sample from the supernatant using a syringe fitted with a 0.22 μm filter (e.g., PTFE or nylon) to remove any suspended particles.
- Dilute the filtered sample with the appropriate solvent to bring its concentration within the range of the calibration curve.
- Measure the absorbance of the diluted sample using a UV-Vis spectrophotometer.
- Calculate the concentration in the diluted sample using the calibration curve equation and then account for the dilution factor to determine the final solubility.



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Caption: Workflow for Solubility Determination via Shake-Flask Method.

Acidity Constant (pKa) Determination

Causality: The pKa value defines the extent of ionization of the phenolic hydroxyl group at a given pH. This is critical for predicting its behavior in biological systems and for developing analytical methods like liquid chromatography. The electron-withdrawing halogens are expected to stabilize the phenoxide conjugate base, making **3,5-Dibromo-4-chlorophenol** more acidic than unsubstituted phenol. Potentiometric titration is a direct and reliable method to measure this property.

Experimental Protocol:

- Calibrate a pH meter using standard buffers (e.g., pH 4.00, 7.00, and 10.00).
- Accurately weigh a sample of **3,5-Dibromo-4-chlorophenol** and dissolve it in a solvent in which both the acidic and basic forms are soluble (a co-solvent system like ethanol/water may be required).
- Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant.
- Place the pH electrode in the analyte solution and begin adding the titrant in small, precise increments, recording the pH after each addition.
- Continue the titration well past the equivalence point.
- Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
- Determine the equivalence point (the point of steepest inflection). The volume at the half-equivalence point corresponds to the point where $[HA] = [A^-]$.
- According to the Henderson-Hasselbalch equation, at the half-equivalence point, $pH = pKa$.
- For higher accuracy, a first or second derivative plot can be used to pinpoint the equivalence point more precisely.

Spectroscopic Characterization

Spectroscopic data provides an electronic and structural "fingerprint" of the molecule, essential for identity confirmation and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For **3,5-Dibromo-4-chlorophenol**, the molecular symmetry will be a key feature of the spectrum.

- ^1H NMR: Due to the plane of symmetry through the C1-OH and C4-Cl bond axis, the two protons at positions 2 and 6 are chemically equivalent. Therefore, the ^1H NMR spectrum is expected to show a single signal (a singlet) in the aromatic region (typically 6.5-8.0 ppm).
- ^{13}C NMR: The symmetry of the molecule results in four distinct carbon environments: C1 (bearing the -OH group), C2/C6 (bearing the protons), C3/C5 (bearing the -Br atoms), and C4 (bearing the -Cl atom). This will result in four signals in the ^{13}C NMR spectrum.

Protocol for Sample Preparation and Analysis:

- Dissolve 5-10 mg of **3,5-Dibromo-4-chlorophenol** in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3 , or Acetone-d₆) in a standard NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Acquire the ^1H spectrum, followed by the ^{13}C spectrum, on a calibrated NMR spectrometer (e.g., 400 MHz).^[6]
- Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expected Characteristic Absorption Bands:

- O-H Stretch: A strong, broad band in the region of 3200-3600 cm^{-1} . Broadening is due to intermolecular hydrogen bonding.
- Aromatic C-H Stretch: Medium to weak bands appearing just above 3000 cm^{-1} .
- Aromatic C=C Stretch: Several medium to strong bands in the 1400-1600 cm^{-1} region.
- C-O Stretch: A strong band typically found around 1200-1260 cm^{-1} .
- C-Cl and C-Br Stretches: These appear in the fingerprint region ($<1000 \text{ cm}^{-1}$) and can be difficult to assign definitively without comparative analysis.

Protocol for Solid Sample Analysis (Attenuated Total Reflectance - ATR):

- Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium).
- Place a small amount of the solid **3,5-Dibromo-4-chlorophenol** sample directly onto the ATR crystal.
- Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
- The resulting spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Causality: UV-Vis spectroscopy measures the electronic transitions within a molecule. For **3,5-Dibromo-4-chlorophenol**, the absorption is due to $\pi \rightarrow \pi^*$ transitions within the aromatic ring. The position of the absorption maximum (λ_{max}) and the molar absorptivity (ϵ) are characteristic properties.

Protocol for Determining λ_{max} :

- Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).
- Use a dual-beam spectrophotometer, with a cuvette containing the pure solvent in the reference beam.
- Scan a range of wavelengths (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λ_{max}). For substituted phenols, this is typically in the 270-290 nm range.[\[7\]](#)
- This λ_{max} value can then be used for quantitative analysis as described in the solubility protocol.

Safety and Handling

As a halogenated phenol, **3,5-Dibromo-4-chlorophenol** must be handled with appropriate care.

- Hazards: The compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[\[2\]](#)[\[8\]](#)
- Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. Work in a well-ventilated area or a chemical fume hood.[\[8\]](#)[\[9\]](#)
- Storage: Store in a tightly sealed container in a cool, dry place, such as a refrigerator, away from incompatible materials.[\[2\]](#)[\[9\]](#)

Conclusion

This guide has detailed the essential physicochemical properties of **3,5-Dibromo-4-chlorophenol** and provided robust, validated protocols for their determination. A thorough experimental characterization, grounded in the principles of causality and reproducibility, is paramount for any researcher utilizing this compound. The data and methodologies presented herein serve as a comprehensive resource for scientists and developers, enabling the generation of high-quality, reliable data for a wide array of scientific applications.

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